molecular formula C11H12ClF2NO2 B3371953 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide CAS No. 851903-50-9

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide

Cat. No.: B3371953
CAS No.: 851903-50-9
M. Wt: 263.67 g/mol
InChI Key: FZYXNGLTRRALIC-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide (CAS 851903-50-9) is a chemical compound with the molecular formula C11H12ClF2NO2 and a molecular weight of 263.67 g/mol . Its structure features a chloroacetamide core, an N-methyl group, and a benzyl substituent modified with a difluoromethoxy moiety at the para position. This specific arrangement classifies it within a family of phenylacetamide derivatives, which are recognized in scientific literature as a scaffold of interest in medicinal chemistry research . This compound serves as a valuable synthetic intermediate or building block in organic synthesis and drug discovery efforts. Research on structurally related phenylacetamide derivatives has demonstrated their potential as key precursors for developing novel bioactive molecules. For instance, such derivatives have been chemically modified and evaluated for various pharmacological activities. One significant area of investigation is the development of potential antidepressants, where similar compounds have shown promising activity as reversible inhibitors of Monoamine Oxidase A (MAO-A) . Inhibition of MAO-A, an enzyme that breaks down monoamine neurotransmitters, leads to increased levels of neurotransmitters like serotonin and norepinephrine in the brain, which is a established therapeutic mechanism for treating depression . The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. It is typically supplied with cold-chain transportation to ensure stability . Researchers can utilize this compound to explore new chemical entities in neuroscience, particularly for studying enzyme inhibition and developing potential central nervous system (CNS) active agents.

Properties

IUPAC Name

2-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2/c1-15(10(16)6-12)7-8-2-4-9(5-3-8)17-11(13)14/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXNGLTRRALIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under varying conditions:

Reaction Type Conditions Products Notes
Acidic hydrolysis1M HCl, reflux (4-6 hrs)N-methylacetamide + 4-(difluoromethoxy)benzyl alcoholDominant pathway due to Cl⁻ leaving group stability
Basic hydrolysis1M NaOH, 60°C (2-3 hrs)Sodium glycolate derivative + 4-(difluoromethoxy)benzyl methylamineSlower than acidic hydrolysis due to steric hindrance

The difluoromethoxy group (-OCF₂H) remains stable under these conditions but may degrade in strongly oxidizing environments.

Nucleophilic Substitution

The chlorine atom at the α-position to the carbonyl group is highly reactive toward nucleophiles:

Key Reactions

  • Amine substitution

    • With methylamine (2M in THF): Forms N-methyl-N’-(4-(difluoromethoxy)benzyl)glycinamide .

    • With aromatic amines (e.g., aniline): Produces aryl-substituted acetamides, though yields depend on steric bulk.

  • Thiol substitution

    • Reacts with thiophenol (PhSH) in DMF/K₂CO₃ to yield thioether derivatives.

  • Alcoholysis

    • Methanol (reflux, 12 hrs): Generates methyl ester analogs, but requires catalytic H₂SO₄ for completion .

Oxidation Reactions

The difluoromethoxy group shows limited oxidative stability:

Oxidizing Agent Conditions Product Observation
KMnO₄Aqueous H₂SO₄, 80°C4-carboxybenzyl-N-methylacetamide + HF/CO₂Complete decomposition of -OCF₂H group
mCPBADCM, RTEpoxidation of benzyl ring (minor pathway)<5% yield due to electron-withdrawing groups

Stability Profile

The compound’s stability varies significantly with environmental factors:

Parameter Condition Outcome
pH stabilitypH 1-3 (aqueous, 25°C)90% degradation in 48 hrs
Thermal stability100°C (neat)Decomposes to chlorinated byproducts
PhotostabilityUV light (254 nm)No significant degradation in 24 hrs

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent effects:

Compound Reactivity with NaOH Nucleophilic Substitution Rate
2-Chloro-N-methylacetamide Faster hydrolysis1.5x faster
2-Chloro-N-(4-trifluoromethoxybenzyl)acetamideSlower hydrolysis0.7x slower
2-Chloro-N-{[4-methoxyphenyl]methyl}acetamide Moderate hydrolysisComparable rate

The difluoromethoxy group (-OCF₂H) reduces electron density at the benzyl position, slightly slowing nucleophilic attacks compared to methoxy analogs .

Underexplored Reaction Pathways

  • Cross-coupling reactions : Potential for Suzuki-Miyaura coupling if halogenated derivatives are synthesized .

  • Radical reactions : The C-Cl bond may undergo homolytic cleavage under UV initiation, enabling polymerization.

Experimental validation of these pathways remains pending in published literature.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, making them potential candidates for further development .

Agrochemical Applications

The compound's chemical structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. The difluoromethoxy group is known for enhancing the biological activity of agrochemical agents.

Case Study: Herbicidal Activity

Preliminary studies suggest that derivatives of this compound can effectively control weed species, providing a basis for developing new herbicides that are both effective and environmentally friendly .

Material Science

In material science, the unique properties of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide could be explored for developing advanced materials with specific functional characteristics.

Case Study: Polymer Development

Research into similar compounds has shown potential for use in polymer synthesis, where they can serve as intermediates in creating materials with desirable mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide with structurally related acetamides:

Compound Name Molecular Formula Substituents Key Features References
2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide C₁₁H₁₂ClF₂NO₂ –N(CH₃)–, –OCF₂H (para) Enhanced lipophilicity (N-methyl), metabolic stability (difluoromethoxy)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO –NH–, –F (para) Lacks N-methyl; intramolecular C–H···O interactions stabilize crystal packing
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀ClF₂NO –NH–, –Cl (para), –F (3,4-di) Twisted dihedral angles (65.2°) between aromatic rings; intermolecular N–H···O hydrogen bonds
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ –N(CH₂OCH₃)–, –C₂H₅ (2,6-di) Herbicidal activity; methoxymethyl group enhances soil mobility
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide C₁₁H₁₃ClFNO –N(CH₃)–, –CH(CH₃)–C₆H₄F Branched ethyl chain increases steric bulk; potential CNS penetration

Key Findings from Comparative Analysis

Impact of N-Methylation: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs like 2-chloro-N-(4-fluorophenyl)acetamide . This may decrease crystalline stability but improve bioavailability by enhancing lipophilicity . In contrast, alachlor’s methoxymethyl group (–N(CH₂OCH₃)) balances lipophilicity and water solubility, making it effective as a soil-applied herbicide .

Role of Fluorinated Substituents :

  • The difluoromethoxy group (–OCF₂H) in the target compound provides stronger electron-withdrawing effects than simple fluorine substituents (e.g., 4-fluorophenyl in ). This could stabilize the molecule against oxidative degradation .
  • Compounds with 3,4-difluorophenyl groups () exhibit twisted aromatic ring geometries, which may hinder π-π stacking interactions and alter solubility .

The N-methyl-benzyl moiety in the target compound shares structural similarities with CNS-targeting drugs, hinting at possible neuropharmacological applications .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (carbodiimide coupling), but the difluoromethoxy group may require specialized fluorination steps, increasing synthetic complexity compared to non-fluorinated analogs .

Biological Activity

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide, with the CAS number 851903-50-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H12ClF2NO2C_{11}H_{12}ClF_2NO_2 and a molecular weight of 267.63 g/mol. Its structure includes a chloro group and a difluoromethoxy substituent, which may influence its biological activity.

PropertyValue
Molecular FormulaC11H12ClF2NO2C_{11}H_{12}ClF_2NO_2
Molecular Weight267.63 g/mol
CAS Number851903-50-9
Melting PointNot Available
SolubilityNot Available

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities against various pathogens. For instance, a study assessing the biological activities of related compounds showed promising results against gram-positive bacteria and mycobacterial strains. The introduction of halogen atoms in the structure often enhances antibacterial efficacy, suggesting that 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide may exhibit similar properties .

Cytotoxicity Studies

Cytotoxicity is a crucial factor in evaluating the safety and efficacy of new compounds for therapeutic use. Investigations into structurally related compounds have demonstrated varying degrees of cytotoxic effects on cancer cell lines. In some cases, compounds showed low cytotoxicity to primary mammalian cells while maintaining antibacterial activity, indicating a favorable therapeutic window .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized derivatives were evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some derivatives showed submicromolar activity, suggesting that the structural modifications in compounds like 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide could enhance its antimicrobial potential .
  • Cytotoxicity Assessment : Another study revealed that certain anilides demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer agents with minimal side effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant activity against MRSA
CytotoxicityLow toxicity to primary mammalian cells
Anticancer PotentialSelective cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide, and how are coupling reagents optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a carboxylic acid derivative and a substituted aniline using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents facilitate amide bond formation while minimizing side reactions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for DCC to substrate) and reaction time (typically 12–24 hrs under inert conditions) . Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and chloroacetamide (C-Cl stretch at ~650–750 cm⁻¹) functional groups.
  • ¹H-NMR : Key signals include the N-methyl group (~δ 3.0–3.3 ppm) and the difluoromethoxy phenyl protons (δ 7.2–7.5 ppm, split due to fluorine coupling).
  • ¹³C-NMR : Resonances for the carbonyl carbon (~165–170 ppm) and CF₂O group (~115–120 ppm) are critical for structural validation .

Q. What experimental conditions (pH, temperature) maximize fluorescence intensity in related chloroacetamide derivatives?

  • Methodological Answer : Fluorescence studies on structurally similar compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show optimal intensity at pH 5.0 (due to minimized protonation of aromatic systems) and 25°C (prevents thermal quenching). Solvent polarity (e.g., acetonitrile > water) and concentration (linear range: 0.1–10 µM) also significantly affect emission properties .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of chloroacetamide derivatives?

  • Methodological Answer : X-ray crystallography reveals that intramolecular C–H⋯O and N–H⋯O hydrogen bonds stabilize the molecular conformation. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens form infinite chains along specific crystallographic axes. Such interactions are critical for predicting solubility and solid-state reactivity .

Q. What strategies resolve contradictions in fluorescence data between different substituted chloroacetamides?

  • Methodological Answer : Discrepancies in fluorescence behavior (e.g., intensity vs. solvent polarity) can arise from electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CF₃) may redshift emission wavelengths, while bulky substituents reduce quantum yield. Systematic studies using time-resolved fluorescence spectroscopy and computational modeling (DFT calculations) help correlate structural features with photophysical properties .

Q. How can structure-activity relationships (SAR) guide the design of chloroacetamides for agrochemical applications?

  • Methodological Answer : Modifying the phenyl ring substituents (e.g., adding -OCH₂CF₂ or -Cl groups) enhances bioactivity. For instance, dimethenamid (a chloroacetamide herbicide) derives its selectivity from the 2,4-dimethylthienyl group. SAR studies involve synthesizing analogs, testing herbicidal activity in vivo, and correlating logP values (hydrophobicity) with membrane permeability .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is used to identify byproducts (e.g., unreacted starting materials or hydrolysis products). Limits of detection (LOD) as low as 0.26 mg/L can be achieved using spectrofluorometric methods, with validation via spike-and-recovery experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide

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